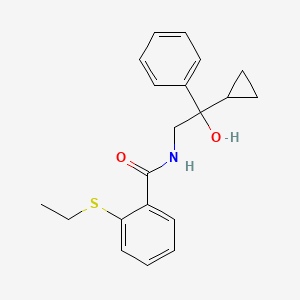

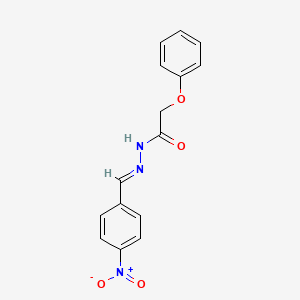

![molecular formula C19H20ClN5 B2922193 (E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine CAS No. 618859-59-9](/img/structure/B2922193.png)

(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an imidazo[1,5-a]pyridine moiety, which is a significant structural component of a large number of agrochemicals and pharmaceuticals . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

The imidazo[1,5-a]pyridine moiety can undergo a variety of chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,5-a]pyridine derivatives .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research into derivatives of imidazo[1,5-a]pyridine, such as (E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine, has focused on synthesizing compounds with potential biological and pharmacological activities. One study explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position for their potential as antiulcer agents, though they found limited antisecretory activity but some compounds showed notable cytoprotective properties (Starrett et al., 1989). Another research avenue involved the synthesis of 2-(4'-chlorophenyl)-6-methyl- (3-N, N'- diaryl/dialkyl amino methyl)-imidazo [1, 2-a] pyridines, which were evaluated for their biological activity against various bacteria and fungi, showing moderate activity in some cases (Bhuva et al., 2015).

Chemical Synthesis and Ligand Development

Further studies have investigated the synthesis of these compounds for use in ligand development and as intermediates in organic synthesis. The synthesis of arylpiperazine derivatives to serve as potentially tridentate ligands for fac-{Re(CO)3}+ cores indicates the utility of imidazo[1,5-a]pyridine derivatives in developing complexes with various coordination geometries (Wei et al., 2004). Moreover, innovative approaches to the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, through the annulation of imidazole and pyrimidine rings, highlight the versatility of these compounds in creating heterocyclic compounds with potential pharmaceutical relevance (Yakovenko et al., 2020).

Electrochemical Synthesis

A notable advancement in the synthesis of imidazo[1,5-a]pyridine derivatives involves the electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine ethylamines, presenting a one-step process to obtain 3-acyl imidazo[1,5-a]pyridines, which are crucial pharmaceutical moieties (Wang et al., 2022).

Antimicrobial and Antioxidant Evaluation

Additionally, the synthesis and antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives have identified compounds with significant activity against various bacterial and fungal strains, suggesting their potential as bioactive molecules (Desai et al., 2012). Another study focused on the antioxidant evaluation of some new pyrazolopyridine derivatives, further emphasizing the broad spectrum of biological activities these compounds can exhibit (Gouda, 2012).

Propriétés

IUPAC Name |

(E)-1-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-methylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5/c1-23-10-12-24(13-11-23)21-14-17-18-4-2-3-9-25(18)19(22-17)15-5-7-16(20)8-6-15/h2-9,14H,10-13H2,1H3/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJJLPVVUXNLCX-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

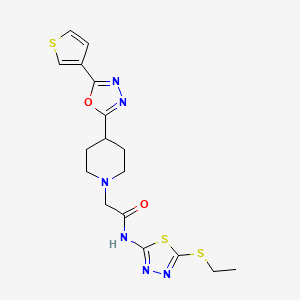

![N-[4-({3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)phenyl]acetamide](/img/structure/B2922111.png)

![4-{2-[3-(Trifluoromethoxy)phenyl]acetyl}thiomorpholine-3-carbonitrile](/img/structure/B2922114.png)

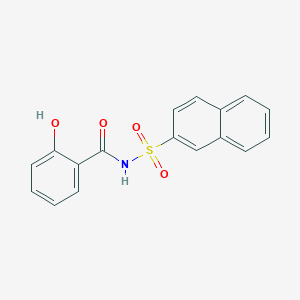

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid](/img/structure/B2922117.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2922120.png)

![3-(3-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2922122.png)

![2-({1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2922124.png)

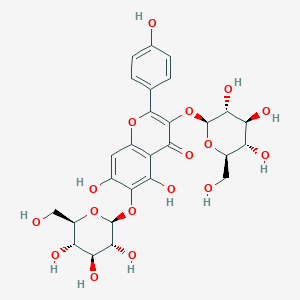

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922133.png)